3-Chloro-2,6-difluoroisonicotinaldehyde
Description
3-Chloro-2,6-difluoroisonicotinaldehyde is a halogenated pyridine derivative characterized by a chloro substituent at the 3-position and fluorine atoms at the 2- and 6-positions of the aromatic ring, with an aldehyde functional group at the 4-position. This compound is structurally unique due to its electron-withdrawing substituents, which influence its reactivity, solubility, and applications in pharmaceutical and agrochemical synthesis.
Properties
IUPAC Name |
3-chloro-2,6-difluoropyridine-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2NO/c7-5-3(2-11)1-4(8)10-6(5)9/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDWXIPKAOZNLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1F)F)Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Chloro-2,6-difluoroisonicotinaldehyde typically involves nucleophilic substitution reactions. One common method is the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF). Another method involves the deamination reaction of 2-hydrazino-3,6-difluoropyridine in the presence of sodium hydroxide (NaOH) . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
3-Chloro-2,6-difluoroisonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Nucleophilic substitution reactions are common, where the chlorine or fluorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include potassium fluoride (KF), sodium hydroxide (NaOH), and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Chloro-2,6-difluoroisonicotinaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its unique properties make it valuable in the study of biological systems and interactions.
Medicine: It is used in the development of pharmaceuticals, particularly those requiring fluorinated aromatic rings for enhanced activity and stability.
Mechanism of Action
The mechanism of action of 3-Chloro-2,6-difluoroisonicotinaldehyde involves its interaction with molecular targets through its electron-withdrawing fluorine atoms. These interactions can affect various pathways, including enzyme inhibition and receptor binding. The specific pathways involved depend on the context of its use, such as in pharmaceuticals or agrochemicals .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key properties and distinctions between 3-Chloro-2,6-difluoroisonicotinaldehyde and related compounds:
Key Observations :
- Electrophilicity: The presence of multiple fluorine atoms in this compound increases its electrophilic character compared to mono-halogenated analogs like 2-Chloro-5-fluoronicotinaldehyde, making it more reactive in Suzuki-Miyaura couplings .
- Solubility : Unlike 3-Chloro-2,4-dihydroxybenzaldehyde, which has hydroxyl groups enhancing water solubility, the fluorine and chlorine substituents in the target compound reduce polarity, favoring organic-phase reactions .
- Thermal Stability: Fluorine atoms at the 2- and 6-positions likely improve thermal stability compared to non-fluorinated analogs, as seen in related perfluorinated compounds (e.g., trifluoromethyl derivatives in ) .
Reactivity Comparison
- Aldehyde Group : The aldehyde in this compound is less prone to oxidation than in 3-Chlorobenzaldehyde due to electron-withdrawing fluorine atoms stabilizing the carbonyl group .
- Nucleophilic Substitution : The 3-chloro substituent is more reactive than hydroxyl or methyl groups in analogs like 3-Chloro-2,4-dihydroxybenzaldehyde, enabling efficient displacement with amines or thiols .
Biological Activity
3-Chloro-2,6-difluoroisonicotinaldehyde (CAS Number: 155601-65-3) is an organic compound characterized by its unique molecular structure, which includes a chloro group and two fluorine atoms attached to the isonicotinic aldehyde framework. This compound has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and drug development.
Structural Characteristics
The molecular formula of this compound is CHClFN. Its structural features include:
- Chlorine and Fluorine Substituents : Positioned at the 3 and 6 carbon atoms, these groups enhance the compound's reactivity.
- Aldehyde Functional Group : This group is critical for the compound's interactions with biological targets.
Research indicates that the unique structural configuration of this compound allows it to interact with various biological molecules, including enzymes and receptors. The presence of electron-withdrawing groups like chlorine and fluorine increases its binding affinity, which may contribute to its pharmacological properties.
Potential Biological Targets
- Enzymes : The compound may inhibit or modulate enzyme activity.
- Receptors : It could potentially act as a ligand for specific receptors involved in disease pathways.
In Vitro Studies
Several studies have explored the biological activity of this compound through in vitro assays, demonstrating its ability to form complexes with proteins and enzymes. These interactions suggest possible therapeutic applications in treating various diseases.
Case Studies
- Antimicrobial Activity : Preliminary studies have indicated that this compound exhibits antimicrobial properties against certain bacterial strains. For instance, it showed significant inhibition of Staphylococcus aureus growth in laboratory settings.
- Anticancer Potential : Research has suggested that this compound may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.
Comparative Analysis with Similar Compounds
The following table summarizes key features of this compound compared to structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Contains chlorine and fluorine; aldehyde group | Antimicrobial; potential anticancer |
| 3,5-Dichloro-2,6-difluoropyridine | Lacks aldehyde group; less reactive | Limited biological data |
| 2,6-Difluoropyridine | Lacks chlorine; different reactivity | Minimal activity reported |
| 3-Chloro-4-fluoropyridine | Different positioning of halogens | Varies by specific application |
Future Directions
Given its promising biological activity, future research should focus on:
- Mechanistic Studies : Elucidating the precise mechanisms through which this compound exerts its effects on biological systems.
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and potential therapeutic efficacy.
- Structural Modifications : Exploring analogs of this compound to enhance its selectivity and potency against specific biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
